molecular formula C21H27N5O5 B12785522 Trimetrexate monoacetate CAS No. 52128-36-6

Trimetrexate monoacetate

Cat. No.: B12785522
CAS No.: 52128-36-6
M. Wt: 429.5 g/mol
InChI Key: LZAHAWHPLGBAQD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Trimetrexate monoacetate is synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxyaniline with various reagents to form the quinazoline ring structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Trimetrexate monoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, amine derivatives, and substituted trimetrexate compounds .

Scientific Research Applications

Trimetrexate monoacetate has a wide range of scientific research applications:

Mechanism of Action

Trimetrexate monoacetate exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR). This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, a coenzyme required for the synthesis of thymidylate, purines, and certain amino acids. Inhibition of DHFR leads to the depletion of tetrahydrofolate, resulting in the disruption of DNA, RNA, and protein synthesis, ultimately causing cell death . The compound enters cells primarily through passive diffusion and its retention is coupled to energy metabolism .

Comparison with Similar Compounds

Properties

CAS No.

52128-36-6

Molecular Formula

C21H27N5O5

Molecular Weight

429.5 g/mol

IUPAC Name

acetic acid;5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine

InChI

InChI=1S/C19H23N5O3.C2H4O2/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;1-2(3)4/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);1H3,(H,3,4)

InChI Key

LZAHAWHPLGBAQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.CC(=O)O

Origin of Product

United States

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